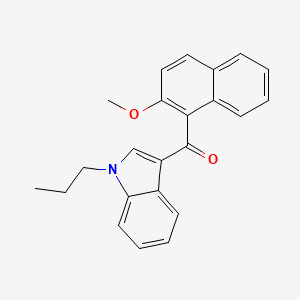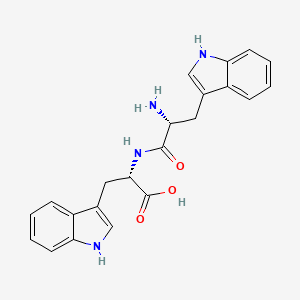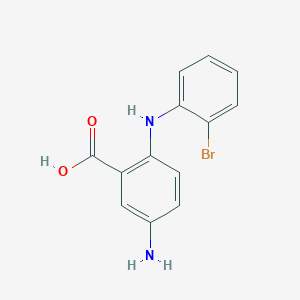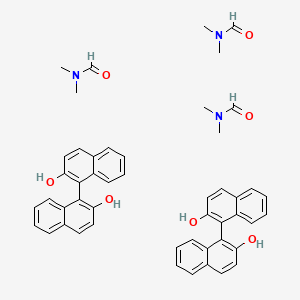![molecular formula C21H25IN4O3 B14210864 Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824405-73-4](/img/structure/B14210864.png)
Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide is a complex organic compound with a molecular formula of C21H25IN4O3. This compound is a derivative of phenylalanine, an essential amino acid, and contains an iodine atom, which can significantly influence its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide typically involves multiple steps, starting from the basic amino acids. The process includes:
Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through an iodination reaction, typically using iodine or an iodine-containing reagent.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-alanyl-L-phenylalanine: Lacks the iodophenyl group, making it less reactive in certain chemical reactions.
Glycyl-D-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide: A stereoisomer with different biological activity due to the change in chirality.
Uniqueness
The presence of the iodophenyl group in Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide makes it unique compared to other similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
824405-73-4 |
|---|---|
Molekularformel |
C21H25IN4O3 |
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(4-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-5-3-2-4-6-15)21(29)24-13-16-7-9-17(22)10-8-16/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18-/m0/s1 |
InChI-Schlüssel |
XOENKUSGWIXCCW-KSSFIOAISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)


![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)

![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
